molecular formula C18H17N5O4S B11603829 N-carbamoyl-4-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide

N-carbamoyl-4-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide

Cat. No.: B11603829
M. Wt: 399.4 g/mol
InChI Key: MLPKBGVPQKAYRA-UHFFFAOYSA-N
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Description

[4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]UREA is a complex organic compound that belongs to the class of benzenesulfonylureas. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzenesulfonyl group, and a urea moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]UREA typically involves a multi-step process The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketoneThe final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a similar reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

[4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, [4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]UREA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

This compound has shown potential in biological and medicinal research. It has been investigated for its inhibitory effects on certain enzymes and its potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells and its role in enzyme inhibition.

Industry

In the industrial sector, [4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]UREA is used in the development of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various commercial products.

Mechanism of Action

The mechanism of action of [4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]UREA involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]THIOUREA: Similar structure with a thiourea moiety.

    [4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]CARBAMATE: Contains a carbamate group instead of urea.

Uniqueness

The uniqueness of [4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N5O4S

Molecular Weight

399.4 g/mol

IUPAC Name

[4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]sulfonylurea

InChI

InChI=1S/C18H17N5O4S/c1-12-16(17(24)23(21-12)14-5-3-2-4-6-14)11-20-13-7-9-15(10-8-13)28(26,27)22-18(19)25/h2-11,21H,1H3,(H3,19,22,25)

InChI Key

MLPKBGVPQKAYRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)N

Origin of Product

United States

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